Cas no 1063734-78-0 ((S)-2-(Ethylamino)-2-phenylethanol)

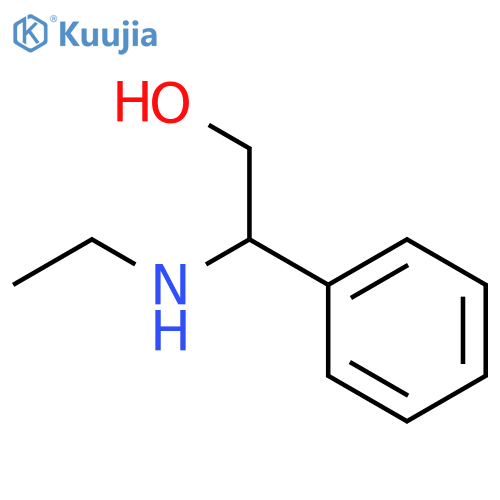

1063734-78-0 structure

商品名:(S)-2-(Ethylamino)-2-phenylethanol

(S)-2-(Ethylamino)-2-phenylethanol 化学的及び物理的性質

名前と識別子

-

- (S)-2-(Ethylamino)-2-phenylethanol

- (2S)-2-(ethylamino)-2-phenylethanol

- Benzeneethanol, β-(ethylamino)-, (βS)-

- AK-37789

- ANW-73637

- CTK8C4969

- KB-210994

- SureCN3165645

- (S)-2-(ethylamino)-2-phenylethan-1-ol

- (betaS)-beta-(Ethylamino)benzeneethanol

- 1063734-78-0

- AKOS006346583

- DTXSID90651601

- (aS)-a-(Ethylamino)benzeneethanol

- SCHEMBL3165645

- (2S)-2-(Ethylamino)-2-phenylethan-1-ol

- A2028

- (2S)-2-(Ethylamino)-2-phenylethanol, AldrichCPR

-

- MDL: MFCD12756177

- インチ: InChI=1S/C10H15NO/c1-2-11-10(8-12)9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3/t10-/m1/s1

- InChIKey: TWZJJFDOOZXNRO-SNVBAGLBSA-N

- ほほえんだ: CCN[C@H](CO)C1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 165.11500

- どういたいしつりょう: 165.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- 密度みつど: 1.017

- ふってん: 285.7 °C at 760 mmHg

- フラッシュポイント: 114.4 °C

- PSA: 32.26000

- LogP: 1.72040

(S)-2-(Ethylamino)-2-phenylethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019112096-1g |

(S)-2-(Ethylamino)-2-phenylethanol |

1063734-78-0 | 95% | 1g |

$400.00 | 2023-09-04 | |

| Ambeed | A327606-1g |

(S)-2-(Ethylamino)-2-phenylethanol |

1063734-78-0 | 95+% | 1g |

$210.0 | 2024-04-26 |

(S)-2-(Ethylamino)-2-phenylethanol 関連文献

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

1063734-78-0 ((S)-2-(Ethylamino)-2-phenylethanol) 関連製品

- 112211-92-4((R)-2-Isopropylamino-2-phenylethanol)

- 14231-57-3((R)-(−)-N-Benzyl-2-phenylglycinol)

- 80548-31-8(2-(1-Phenyl-ethylamino)ethanol)

- 84773-28-4((R)-2-(Methylamino)-2-phenylethanol)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1063734-78-0)(S)-2-(Ethylamino)-2-phenylethanol

清らかである:99%

はかる:1g

価格 ($):189.0